molecular formula C17H21N3O4 B2685799 N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-73-1

N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2685799
CAS RN: 898427-73-1
M. Wt: 331.372
InChI Key: NHYKRKIBAOOPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that likely contains a pyrido[3,2,1-ij]quinoline core structure . This core is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely involves a complex arrangement of rings and functional groups. The pyrido[3,2,1-ij]quinoline core suggests a fused ring system containing nitrogen . The hydroxypropyl and oxalamide groups are likely attached to this core .

Scientific Research Applications

Fluorescence and Colorimetric Sensing

A multifunctional fluorescent and colorimetric receptor 1, related to the structure of interest, has been developed for the detection of Al³⁺ and CN⁻ in aqueous solution. It exhibits an excellent selective fluorescence response towards Al³⁺, with sensitivity far below WHO guidelines for drinking water, and a highly selective colorimetric response to CN⁻, changing color from colorless to yellow immediately without interference from other anions. This receptor also demonstrated excellent detection ability in a wide pH range and in living cells, highlighting its potential for bioimaging applications (Lee et al., 2014).

Antimicrobial Activity

Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial activities. They showed significant inhibition of bacterial and fungal growth, indicating potential applications in the development of new antimicrobial agents (Ahmed et al., 2006).

Antioxidant Applications in Lubricating Grease

Derivatives of quinolinone, akin to the compound , have been synthesized and their antioxidant efficiency in lubricating greases was investigated. These studies reveal that such compounds can significantly reduce the total acid number and oxygen pressure drop in lubricating greases, showcasing their utility as antioxidants in industrial applications (Hussein et al., 2016).

Anticoagulant Activity

Research into quinoline derivatives has led to the identification of compounds with inhibitory activity against blood coagulation factors Xa and XIa. Some members of this chemical class were found to exhibit relatively high inhibitory activity, suggesting potential applications in the development of new anticoagulant drugs (Potapov et al., 2021).

Synthesis and Reactivity

Various synthetic pathways have been explored for creating derivatives of quinoline, offering insights into their chemical reactivity and potential for further functionalization. These studies contribute to the broader understanding of quinoline chemistry and its applications in drug development and other areas of chemical research (Avula et al., 2013).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data or studies on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

Future research on this compound could involve synthesizing it, studying its physical and chemical properties, investigating its potential biological activities, and assessing its safety and hazards .

properties

IUPAC Name

N-(3-hydroxypropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c21-8-2-6-18-16(23)17(24)19-13-9-11-3-1-7-20-14(22)5-4-12(10-13)15(11)20/h9-10,21H,1-8H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYKRKIBAOOPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCO)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333506
Record name N-(3-hydroxypropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

898427-73-1
Record name N-(3-hydroxypropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.